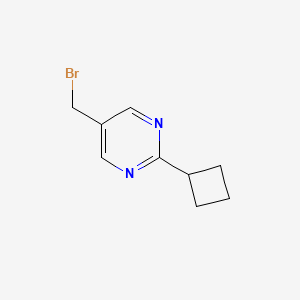5-(Bromomethyl)-2-cyclobutylpyrimidine
CAS No.:
Cat. No.: VC17692822
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11BrN2 |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-cyclobutylpyrimidine |
| Standard InChI | InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2 |
| Standard InChI Key | JUVZKYNUTZVCJN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NC=C(C=N2)CBr |
Introduction
Synthetic Methodologies and Optimization
Bromination and Cyclization Strategies
The synthesis of 5-(Bromomethyl)-2-cyclobutylpyrimidine typically involves sequential bromination and cyclization steps. Source outlines a high-yield (>90%) route utilizing controlled reaction parameters:
-
Bromination: Introduction of the bromomethyl group via radical bromination or electrophilic substitution, often employing reagents like N-bromosuccinimide (NBS) under UV light.
-
Cyclization: Formation of the cyclobutyl ring through [2+2] photocycloaddition or transition metal-catalyzed cyclization, with temperature and catalyst loading optimized to minimize side products.
Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the product, achieving purities exceeding 95%.
Alternative Synthesis via Copper-Mediated Coupling
Source details a complementary approach for synthesizing related brominated pyrimidines, which may be adaptable to 5-(Bromomethyl)-2-cyclobutylpyrimidine. This method employs copper(I) iodide in N,N-dimethylformamide (DMF) at 80–90°C, yielding 76.6% of the target product . Key steps include:
-
Reaction Setup: Charging DMF, substrate, CuI, and trifluoromethylating agent (e.g., MeO₂CCF₂SO₂F) into an inerted reactor.
-
Post-Reaction Workup: Sequential washes with sodium bicarbonate, MTBE, and NaCl solutions to remove impurities, followed by distillation under reduced pressure to isolate the product .
Table 1: Comparison of Synthetic Routes
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5-Bromo-2′-deoxyuridine | DNA Polymerase | 0.5–2.0 µM | |
| 5-Bromopyrimidine-4-carboxylic Acid | Bacterial Dihydrofolate Reductase | 8.3 µM |
Future Directions and Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromomethyl and cyclobutyl groups to optimize target affinity.
-
Scalable Synthesis: Development of continuous-flow or catalytic methods to enhance yield and reduce waste.
-
In Vivo Toxicology: Preclinical assessments to evaluate pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume